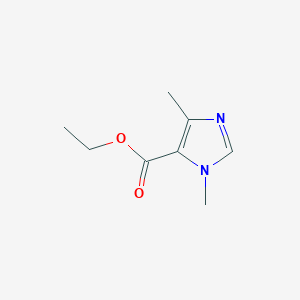

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3,5-dimethylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)9-5-10(7)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDJAZWOHDBZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506850 | |

| Record name | Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35445-32-0 | |

| Record name | Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this guide outlines a plausible multi-step synthesis based on established imidazole synthetic methodologies. The proposed pathway involves the construction of the imidazole core followed by functional group manipulations.

Proposed Synthesis Pathway

A logical and established approach to constructing the 1,4-disubstituted imidazole ring is through the condensation of an α-dicarbonyl compound with an amine and an aldehyde, a variant of the well-known Debus-Radziszewski imidazole synthesis. For the target molecule, a plausible pathway involves the reaction of a β-keto ester with a source of formaldehyde and methylamine.

The proposed multi-step synthesis is as follows:

-

Formation of the Imidazole Core: Reaction of ethyl acetoacetate with a formaldehyde equivalent and methylamine to form Ethyl 4-methyl-1H-imidazole-5-carboxylate.

-

N-Alkylation: Methylation of the imidazole nitrogen to yield the final product, Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate.

This pathway offers a versatile route to the target compound, leveraging readily available starting materials.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. These protocols are based on general procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate

This step involves a cyclocondensation reaction to form the imidazole ring.

-

Reagents and Materials:

-

Ethyl acetoacetate

-

Paraformaldehyde (or aqueous formaldehyde)

-

Methylamine solution (e.g., 40% in water or in a suitable organic solvent)

-

Ammonium acetate (as a catalyst and ammonia source)

-

Glacial acetic acid (as solvent)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and ammonium acetate (2-3 equivalents) in glacial acetic acid.

-

Add paraformaldehyde (1.5 equivalents) to the mixture.

-

Slowly add methylamine solution (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 4-methyl-1H-imidazole-5-carboxylate.

-

Step 2: Synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

This step involves the N-methylation of the imidazole intermediate.

-

Reagents and Materials:

-

Ethyl 4-methyl-1H-imidazole-5-carboxylate (from Step 1)

-

A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous aprotic solvent (e.g., acetone, acetonitrile, or dimethylformamide)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-methyl-1H-imidazole-5-carboxylate (1 equivalent) in the chosen anhydrous solvent.

-

Add the base (1.2-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature.

-

Slowly add the methylating agent (1.1 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate.

-

Data Presentation

As no specific experimental data for the synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is readily available in the searched literature, the following tables are presented as templates for recording and comparing data upon execution of the proposed synthesis.

Table 1: Reaction Conditions and Yields for the Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate

| Entry | Ethyl Acetoacetate (equiv.) | Paraformaldehyde (equiv.) | Methylamine (equiv.) | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | 1.5 | 1.2 | NH₄OAc (2.0) | Acetic Acid | 110 | 6 | TBD |

| 2 | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD |

| 3 | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD |

TBD: To be determined experimentally.

Table 2: N-Methylation of Ethyl 4-methyl-1H-imidazole-5-carboxylate

| Entry | Methylating Agent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | MeI (1.1) | K₂CO₃ (1.5) | Acetone | 50 | 4 | TBD |

| 2 | DMS (1.1) | NaH (1.2) | DMF | 25 | 2 | TBD |

| 3 | TBD | TBD | TBD | TBD | TBD | TBD |

TBD: To be determined experimentally.

Visualizations

Synthesis Pathway Diagram

Caption: Proposed two-step synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate.

Experimental Workflow for Step 1

Caption: Workflow for the synthesis of the imidazole intermediate.

This technical guide provides a foundational pathway for the synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. Experimental validation and optimization are crucial next steps for researchers and drug development professionals to establish a robust and efficient synthetic route.

Spectroscopic and Structural Analysis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its imidazole core is a common scaffold in many biologically active molecules. A thorough understanding of its spectroscopic and structural properties is crucial for its application in the synthesis of novel pharmaceutical agents. This technical guide provides a summary of the available spectroscopic data and the methodologies for its analysis.

Important Note on Data Availability

Spectroscopic Data for Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

The characterization of organic compounds relies on a combination of spectroscopic techniques to elucidate the molecular structure and confirm purity. For substituted imidazoles like Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

Table 1: Summary of Spectroscopic Data for Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

| Spectroscopic Technique | Key Observations |

| Infrared (IR) | A characteristic peak for the ester carbonyl group is expected around 1700 cm⁻¹[1]. |

| Mass Spectrometry (MS) | The molecular ion peak and fragmentation patterns confirm the molecular structure[1]. |

Note: Specific quantitative data for ¹H NMR and ¹³C NMR for Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate were not available in the searched resources. The following sections on NMR are based on general principles and data for analogous compounds.

Experimental Protocols and Methodologies

Detailed and standardized experimental protocols are essential for reproducible and reliable spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to deduce the connectivity of atoms. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Analysis (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule. For Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate, a strong absorption band around 1700 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and to fragment into smaller, charged species.

-

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion abundance versus m/z.

-

Spectral Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information[1].

Conclusion

The spectroscopic analysis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate and its isomers is fundamental for quality control, structural confirmation, and as a prerequisite for further studies in drug discovery and development. While specific experimental data for the title compound remains elusive in the public domain, the methodologies and expected spectral features can be inferred from closely related analogues such as Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate. Researchers are encouraged to perform and publish comprehensive spectroscopic characterization of this compound to enrich the scientific literature and facilitate future research.

References

"Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a heterocyclic compound belonging to the substituted imidazole class. Imidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides a comprehensive overview of the known chemical properties and structure of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, based on available scientific data. It is intended to serve as a technical resource for professionals in research and drug development.

Chemical Structure and Identification

The structural formula of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate reveals a five-membered imidazole ring with methyl groups at the 1 and 4 positions and an ethyl carboxylate group at the 5 position.

Structural Identifiers:

| Identifier | Value |

| IUPAC Name | ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate |

| CAS Number | 35445-32-0[1][2][3][4] |

| Molecular Formula | C₈H₁₂N₂O₂[1][4] |

| SMILES | CCOC(=O)C1=C(C)N=CN1C[1] |

| InChI | InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)9-5-10(7)3/h5H,4H2,1-3H3[1] |

| InChI Key | KJDJAZWOHDBZSZ-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 168.196 g/mol | [1] |

| Physical State | Liquid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Density | Data not available |

Synthesis

A specific, detailed experimental protocol for the synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is not extensively documented in publicly available literature. However, a general synthetic approach can be inferred from established methods for the synthesis of substituted imidazole carboxylates. One plausible route involves the cyclization of appropriate precursors to form the imidazole ring, followed by esterification.

A related synthesis for a structurally similar compound, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, involves the reaction of diethyl 2-chloro-3-oxosuccinate with an amidine, followed by further modifications.[5] Another general method for imidazole synthesis is the one-pot reaction involving an amine, an aldehyde, and a dicarbonyl compound.

The logical workflow for a potential synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is outlined in the diagram below.

Caption: A potential synthetic workflow for Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate in any signaling pathways.

However, the imidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[6] Derivatives of imidazole have been reported to exhibit a wide range of activities, including antimicrobial, anticancer, and antiviral properties. For instance, a different isomer, Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate, has been investigated for such properties.[7] The biological effects of imidazole-containing compounds are often attributed to their ability to coordinate with metal ions in enzymes or to interact with biological receptors.[7]

The general mechanism of action for many biologically active imidazole derivatives involves the inhibition of key enzymes or the modulation of receptor activity.

Caption: A generalized logical relationship for the mode of action of imidazole derivatives.

Safety and Handling

Based on available safety data for this compound and structurally similar chemicals, Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a substituted imidazole with potential for further investigation in the fields of medicinal chemistry and drug discovery. While basic structural and identification data are available, a significant portion of its physicochemical properties, a detailed synthetic protocol, and its biological activity profile remain to be elucidated. This guide summarizes the current state of knowledge and highlights the areas where further research is needed to fully characterize this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. lingruichemical.lookchem.com [lingruichemical.lookchem.com]

- 3. 35445-32-0 Cas No. | Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate | Apollo [store.apolloscientific.co.uk]

- 4. Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate|CAS 35445-32-0 [benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. scialert.net [scialert.net]

- 7. Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate|CAS 500890-03-9 [benchchem.com]

From Serendipity to Sartans: An In-depth Technical Guide to the Discovery and History of Substituted Imidazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

The journey of substituted imidazole carboxylates from their initial synthesis in the late 19th century to their role in the development of blockbuster drugs is a compelling narrative of chemical exploration and rational drug design. This technical guide delves into the core of this history, providing a detailed account of their discovery, key synthetic milestones, and the evolution of their therapeutic applications. We will explore the foundational synthetic methodologies, the gradual unraveling of their pharmacological potential, and the structure-activity relationships that paved the way for modern therapeutics.

A Historical Overview: From Simple Heterocycles to Complex Therapeutics

The story begins not with the carboxylates themselves, but with the parent imidazole ring, first synthesized by Heinrich Debus in 1858. However, it was the pioneering work of Maquenne in 1891 that first introduced the carboxylate functionality to the imidazole scaffold with the synthesis of imidazole-4,5-dicarboxylic acid.[1] This was followed by the work of Fargher and Pyman in 1919, who further detailed its preparation.[1] For decades, these compounds remained largely of academic interest.

A significant turning point came in the early 1980s with the discovery of a series of imidazole-5-acetic acid derivatives that showed weak but specific antagonism of the angiotensin II receptor. This discovery, stemming from random screening, sparked a concerted effort in the pharmaceutical industry to develop non-peptide angiotensin II receptor antagonists for the treatment of hypertension. This research culminated in the development of Losartan, the first orally active, non-peptide angiotensin II receptor antagonist, which, while technically containing a tetrazole ring as a carboxylic acid bioisostere, has its roots firmly in the exploration of substituted imidazoles.

Key Synthetic Methodologies: A Journey Through Time

The synthesis of substituted imidazole carboxylates has evolved significantly, from harsh, low-yielding classical methods to efficient, modern multi-component reactions.

Early Foundational Syntheses

The initial syntheses of the parent imidazole dicarboxylic acids laid the groundwork for future derivatization.

1. Maquenne Synthesis of Imidazole-4,5-dicarboxylic Acid (1891)

This classical method, though historically significant, involves harsh conditions.

-

Experimental Protocol:

-

Nitrification of Tartaric Acid: Tartaric acid is treated with a mixture of fuming nitric acid and concentrated sulfuric acid to yield tartaric acid dinitrate.

-

Ammonolysis and Cyclization: The resulting tartaric acid dinitrate is then reacted with an aqueous solution of ammonia and formaldehyde.

-

Isolation: The imidazole-4,5-dicarboxylic acid precipitates from the reaction mixture and is subsequently isolated by filtration.[1]

-

2. Oxidation of Benzimidazole (1956)

This method provided an alternative route to the imidazole-4,5-dicarboxylic acid core.

-

Experimental Protocol:

-

Reaction Setup: Benzimidazole is dissolved in an aqueous acidic solution.

-

Oxidation: A potent oxidizing agent, such as potassium permanganate or potassium dichromate, is added portion-wise to the solution while carefully controlling the temperature.

-

Work-up: Following the completion of the reaction, the manganese dioxide byproduct (if using permanganate) is removed by filtration.

-

Isolation: The filtrate is then acidified to precipitate the imidazole-4,5-dicarboxylic acid, which is collected by filtration and can be further purified by recrystallization.[1]

-

Modern Synthetic Approaches

Contemporary methods focus on efficiency, diversity, and milder reaction conditions.

1. Microwave-Assisted 1,5-Electrocyclization

This modern approach allows for the rapid, one-pot synthesis of diversely functionalized imidazole-4-carboxylates.

-

Experimental Protocol:

-

Ylide Formation: 1,2-Diaza-1,3-dienes are treated with primary aliphatic or aromatic amines to form azavinyl azomethine ylides.

-

Cycloaddition: The reaction mixture is then subjected to microwave irradiation in the presence of an aldehyde.

-

Isolation: The resulting 3-alkyl- or 3-arylimidazole-4-carboxylates are isolated in good yields. The substituents at the C-2, N-3, and C-5 positions can be readily varied by changing the aldehyde, amine, and 1,2-diaza-1,3-diene starting materials, respectively.

-

The Rise of Angiotensin II Receptor Blockers: A Paradigm Shift

The discovery of the antihypertensive properties of substituted imidazoles is a landmark in the history of this compound class. The journey from peptide to non-peptide angiotensin II receptor antagonists was a pivotal moment in cardiovascular medicine.

The renin-angiotensin system (RAS) plays a crucial role in regulating blood pressure. Angiotensin II, a potent vasoconstrictor, is a key effector molecule in this system. Early attempts to block the effects of angiotensin II focused on peptide-based antagonists, but these suffered from poor oral bioavailability and partial agonist activity.

The breakthrough came with the identification of a series of benzylimidazole derivatives as non-peptide angiotensin II receptor antagonists. Although initially weak, these compounds provided a crucial lead for medicinal chemists.

Structure-Activity Relationship (SAR) of Benzylimidazole Angiotensin II Antagonists

Intensive SAR studies on the benzylimidazole scaffold led to the identification of key structural features required for potent and selective antagonism of the AT1 receptor:

-

An acidic group: A carboxylic acid or a bioisosteric equivalent, such as a tetrazole, was found to be essential for mimicking the C-terminal carboxylate of angiotensin II.

-

A lipophilic side chain: An n-butyl group at the 2-position of the imidazole ring was found to significantly enhance binding affinity.

-

A biphenyl moiety: A biphenylmethyl group at the 1-position of the imidazole ring, with the acidic group on the distal phenyl ring, provided the optimal scaffold for interacting with the receptor.

These SAR insights culminated in the design and synthesis of Losartan , the first orally active, non-peptide angiotensin II receptor antagonist to be approved for clinical use.

Beyond Hypertension: Expanding Therapeutic Horizons

While the development of angiotensin II receptor blockers remains the most prominent success story for substituted imidazole carboxylates, research has uncovered a range of other potential therapeutic applications.

Quantitative Data on Biological Activities

The following table summarizes some of the reported biological activities of substituted imidazole carboxylates and related derivatives.

| Compound Class | Target/Activity | Representative IC50/EC50 Values | Reference |

| Imidazole-5-carboxylic acid derivatives | Angiotensin II AT1 Receptor Antagonism | Varies with substitution | |

| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters | Antiplatelet (PAF antagonism) | IC50 = 1 µM (for ester 5c) | [2] |

| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxamides | Antiplatelet (ADP antagonism) | IC50 = 2 µM (for carboxamide 6c) | [2] |

| 1H-imidazole-2-carboxylic acid derivatives | Metallo-β-lactamase (VIM-2) Inhibition | IC50 = 0.018 µM (for compound 28) | [3] |

| Substituted Imidazole Derivatives | Antitubercular (Mycobacterium tuberculosis) | MIC values vary | [4] |

| Substituted Imidazole Derivatives | Antimicrobial (Various strains) | MIC values vary | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by substituted imidazole carboxylates and a general experimental workflow for their synthesis and evaluation.

Conclusion

The history of substituted imidazole carboxylates is a testament to the power of chemical synthesis and the importance of serendipity in drug discovery. From their humble beginnings as simple heterocyclic structures, these compounds have evolved into a clinically significant class of therapeutic agents. The development of Losartan, in particular, showcases how a deep understanding of structure-activity relationships can transform a weakly active lead compound into a life-saving medication. As synthetic methodologies continue to advance and our understanding of biological targets deepens, the versatile imidazole carboxylate scaffold is poised to yield new therapeutic agents for a wide range of diseases in the years to come.

References

- 1. 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitubercular screening of imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate (CAS 35445-32-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential applications of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, CAS number 35445-32-0. This document is intended to serve as a valuable resource for professionals in the fields of chemical synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound with a substituted imidazole core. The imidazole ring is a prevalent scaffold in many biologically active molecules. This compound is typically available as a liquid with a purity of 95-97%.[1]

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Reference(s) |

| CAS Number | 35445-32-0 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 168.19 g/mol | |

| IUPAC Name | Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate | |

| Physical State | Liquid | [1][3] |

| Purity | 95% - 97% | [1] |

| SMILES | CCOC(=O)C1=C(C)N=CN1C | [1] |

| InChI | InChI=1S/C8H₁₂N₂O₂/c1-4-12-8(11)7-6(2)9-5-10(7)3/h5H,4H2,1-3H3 | [1] |

| InChI Key | KJDJAZWOHDBZSZ-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is not available in the public domain based on the conducted search. However, the expected spectral characteristics can be inferred from related compounds. For instance, ¹H NMR spectra of similar imidazole carboxylates show characteristic signals for the ethyl group (a quartet and a triplet), methyl groups (singlets), and the imidazole ring proton (a singlet).[4] Infrared spectroscopy would be expected to show strong absorption bands for the C=O of the ester group.

Synthesis and Reactivity

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate serves as a versatile intermediate in organic synthesis.[3][5] The imidazole core can be constructed through various synthetic routes, often involving multi-step sequences. While a specific, detailed experimental protocol for the synthesis of CAS 35445-32-0 was not found, general methods for the synthesis of substituted imidazole carboxylates often involve the condensation of α-dicarbonyl compounds with ammonia and aldehydes, followed by N-alkylation and esterification.

The reactivity of this compound is dictated by the functional groups present: the imidazole ring, the ethyl ester, and the two methyl substituents. The imidazole ring can undergo further substitution reactions, and the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols.

Potential Applications and Biological Activity

Imidazole derivatives are a well-established class of compounds with a broad range of biological activities. While specific biological studies on Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate are limited, related compounds have been investigated for various therapeutic applications.

This compound is commercially available as a screening compound and a building block for the synthesis of more complex molecules.[5] It has been suggested as an intermediate for materials used in solar energy conversion technologies.[6]

The general class of imidazole-containing molecules has been explored for:

-

Anticancer Activity: Many imidazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[5]

-

Antimicrobial Properties: The imidazole scaffold is a key component of many antifungal and antibacterial drugs.

-

Enzyme Inhibition: Substituted imidazoles are known to interact with various enzymes, making them attractive for the development of enzyme inhibitors.

Further research is needed to fully elucidate the specific biological profile of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate.

Safety and Handling

The Safety Data Sheet (SDS) for Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate indicates that it is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Table 3: GHS Hazard Information

| Pictogram | |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Precautionary Statement | P101: If medical advice is needed, have product container or label at hand |

This information is based on the GHS classification provided by a supplier and may not be exhaustive.[1] It is crucial to consult the full Safety Data Sheet before handling this compound.

Experimental Workflows and Logical Relationships

To facilitate understanding of the context in which this compound is utilized, the following diagrams illustrate a general workflow for chemical synthesis and a logical relationship for drug discovery.

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

Caption: A simplified diagram illustrating the logical progression in a drug discovery process.

References

Physical and chemical characteristics of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, with CAS number 35445-32-0, is a heterocyclic compound belonging to the imidazole class of molecules. Imidazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, alongside detailed experimental protocols for its synthesis and characterization, and a discussion of its potential, though not yet fully elucidated, role in biological signaling pathways.

Physical and Chemical Characteristics

While specific experimental data for certain physical properties of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate are not extensively reported in publicly available literature, the known characteristics are summarized below. It is important to note that some related imidazole compounds are solids, while the target compound is documented as a liquid, indicating that the substituent pattern significantly influences the physical state.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| CAS Number | 35445-32-0 | [1] |

| Physical State | Liquid | [1] |

| Appearance | Colorless to light green liquid | [2] |

| Purity | ≥97% | [1][2] |

| IUPAC Name | ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate | [1] |

| Canonical SMILES | CCOC(=O)C1=C(C)N=CN1C | [1] |

| InChI | InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)9-5-10(7)3/h5H,4H2,1-3H3 | [1] |

| InChI Key | KJDJAZWOHDBZSZ-UHFFFAOYSA-N | [1] |

Spectral Data

Detailed experimental spectral data for Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is limited. However, based on the known structure, the expected spectral characteristics can be inferred. Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), two methyl groups (singlets), and the imidazole ring proton (a singlet). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the sp² carbons of the imidazole ring, the carbons of the ethyl group, and the two methyl group carbons. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for C=O stretching of the ester (around 1700-1720 cm⁻¹), C-N and C=C stretching of the imidazole ring, and C-H stretching of the alkyl groups. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 168.19). |

Experimental Protocols

Synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis workflow for Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate.

Methodology:

-

Cyclocondensation: React ethyl acetoacetate with a suitable amidine derivative in the presence of a catalyst and solvent. The reaction mixture is typically heated to facilitate the cyclization and formation of the imidazole ring, yielding Ethyl 4-methyl-1H-imidazole-5-carboxylate.

-

N-Alkylation: The resulting imidazole is then N-alkylated using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF). This step introduces the methyl group at the N-1 position of the imidazole ring.

-

Work-up and Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities. The crude product is then purified using techniques such as column chromatography on silica gel to afford the pure Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate.

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

Characterization Workflow

Caption: Workflow for the analytical characterization of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). The chemical shifts, coupling constants, and integration values are analyzed to confirm the presence of all expected protons and carbons in the correct chemical environments.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum is obtained to identify the functional groups present in the molecule. The sample is typically analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Mass Spectrometry (MS): Mass spectral analysis, often using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), is performed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or involvement in signaling pathways have been reported for Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, the broader class of imidazole derivatives is known to interact with various biological targets. For instance, many substituted imidazoles act as inhibitors of enzymes such as kinases.

Hypothetical Kinase Inhibition Pathway

Caption: Generalized representation of a kinase signaling pathway potentially inhibited by an imidazole derivative.

Disclaimer: The signaling pathway diagram is a generalized representation and is not based on experimental data for Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. It serves as a hypothetical example of a mechanism through which imidazole-containing compounds may exert biological effects.

The imidazole core is a common scaffold in kinase inhibitors, where it can interact with the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling cascades that are often implicated in diseases such as cancer. Further research is required to determine if Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate possesses such activity.

Conclusion

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a chemical entity with potential for further investigation in the fields of medicinal chemistry and material science. This guide has summarized the currently available physical and chemical data and provided hypothetical, yet plausible, experimental protocols for its synthesis and characterization. The lack of extensive biological data highlights an opportunity for future research to explore the potential therapeutic applications of this and related imidazole derivatives. As with any research chemical, appropriate safety precautions should be taken during handling and use.

References

An In-depth Technical Guide to Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document details its chemical identity, physicochemical properties, potential biological activities, and synthetic methodologies.

Chemical Identity and Nomenclature

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a substituted imidazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities. While commonly referred to by the name in the title, the formal IUPAC name for this compound, associated with CAS Number 35445-32-0 , is ethyl 3,5-dimethylimidazole-4-carboxylate .[1][2] This discrepancy arises from the tautomeric nature of the imidazole ring and differing historical naming conventions. For clarity and precision in a research context, referencing the CAS number is recommended.

Synonyms:

Physicochemical Properties

The quantitative physicochemical properties of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 35445-32-0 | [2] |

| Molecular Formula | C₈H₁₂N₂O₂ | [4] |

| Molecular Weight | 168.19 g/mol | [4] |

| Appearance | Liquid | [3] |

| Boiling Point | 102-103 °C at 0.2 mmHg | [3] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [3] |

| Purity | ≥97% |

Synthesis and Experimental Protocols

General Experimental Protocol: Cyclocondensation for Imidazole Synthesis

This protocol is a representative method for synthesizing substituted imidazole rings and can be adapted for the preparation of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate.

Materials:

-

An appropriate α-dicarbonyl compound

-

An aldehyde

-

Ammonia or an ammonium salt (e.g., ammonium acetate)

-

Ethyl acetoacetate

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aldehyde and ethyl acetoacetate in the chosen solvent.

-

Addition of Reagents: To this solution, add the α-dicarbonyl compound and the ammonia source.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by a suitable method, such as recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or column chromatography on silica gel, to yield the pure imidazole carboxylate.

Biological and Pharmacological Profile

The imidazole nucleus is a core component of many biologically active molecules.[5] Derivatives of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate have shown promise in several areas of pharmacological research.

Potential Biological Activities:

-

Antimicrobial and Antifungal: This compound has demonstrated inhibitory effects against various microbial strains, including Staphylococcus aureus, and has shown antifungal activity against Candida albicans. The proposed mechanism involves the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.

-

Anticancer: Research into related imidazole derivatives suggests potential applications in oncology. These compounds are being investigated for their ability to inhibit the growth of cancer cells, potentially acting as lead compounds for the development of new therapeutic agents.[5]

-

Antiviral: Certain derivatives have been explored for their efficacy against viruses like orthopoxviruses, showing promising selectivity compared to some existing antiviral drugs.[5]

The mechanism of action for these biological effects is believed to stem from the ability of the imidazole ring and its substituents to interact with and modulate the activity of specific enzymes and receptors.[5]

Logical and Workflow Diagrams

To visualize the relationships and processes described in this guide, the following diagrams are provided in DOT language.

Caption: Chemical Nomenclature and Identifiers.

Caption: Generalized Synthetic Pathway.

Caption: Overview of Potential Bioactivities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Hihg Supply High Quality 1, 4-Dimethyl-5-Carbethoxyimidazole CAS 35445-32-0 - 1 4-Dimethyl-5-Carbethoxyimidazole and CAS 35445-32-0 [senfeida.en.made-in-china.com]

- 4. jocpr.com [jocpr.com]

- 5. Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate|CAS 500890-03-9 [benchchem.com]

An In-depth Technical Guide on the Tautomeric Forms of Dimethyl-Imidazole-Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of dimethyl-imidazole-carboxylate esters, focusing on their synthesis, characterization, and the equilibrium between different tautomeric forms. Due to the limited availability of data for the specific title compounds, this guide leverages information from closely related imidazole carboxylate esters to provide a thorough and practical resource.

Introduction to Tautomerism in Imidazole Systems

The imidazole ring is a fundamental heterocyclic motif in numerous biologically active molecules. Unsymmetrically substituted imidazoles, such as dimethyl-imidazole-carboxylate esters, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. This phenomenon, known as prototropic tautomerism, is crucial in drug design and development as different tautomers can exhibit distinct biological activities and physicochemical properties.

The tautomeric equilibrium is influenced by various factors including the nature and position of substituents, the solvent, temperature, and pH. For 4,5-dimethyl-1H-imidazole-2-carboxylate esters, two primary tautomeric forms are possible, which are in equilibrium. Understanding and controlling this equilibrium is a key aspect of their chemistry.

Synthesis of Dimethyl-Imidazole-Carboxylate Esters

This protocol is a generalized procedure based on the synthesis of similar imidazole carboxylates and may require optimization for the specific target molecule.

Step 1: Synthesis of 2-propyl-1H-imidazole-4,5-dicarboxylate [1]

A related synthesis for a key intermediate of Olmesartan provides a useful template.[1]

-

Preparation of Diethyl 2-chloro-3-oxosuccinate: To a solution of sodium ethoxide in ethanol, ethyl oxalate and ethyl chloroacetate are added dropwise at 0-5 °C. The reaction mixture is stirred for 24 hours at room temperature and then concentrated. The resulting salt is dissolved in ice-cold water and acidified with dilute hydrochloric acid. The product is extracted with ethyl acetate and purified by vacuum distillation.[1]

-

Condensation to form Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate: Butyramidinium is reacted with diethyl 2-chloro-3-oxosuccinate in ethanol. The reaction is stirred at room temperature and then heated to 60-70 °C for several hours. After evaporation of the solvent, the residue is worked up with water and ethyl acetate to yield the desired product.[1]

Step 2: Grignard Reaction and Esterification [2]

-

Grignard Reaction: The diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is reacted with a Grignard reagent such as methylmagnesium bromide in an appropriate solvent like THF at low temperatures (0-10 °C).[2] This step would be modified to use the appropriate starting materials to generate the 4,5-dimethyl substitution.

-

Esterification: The resulting imidazole-5-carboxylic acid can be esterified using standard methods, such as reaction with methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding methyl or ethyl ester.[2]

Caption: Synthetic pathway for a related imidazole-5-carboxylate ester.

Tautomeric Forms and Spectroscopic Characterization

The two principal tautomers of 4,5-dimethyl-1H-imidazole-2-carboxylate esters are the 1H and 3H forms. The equilibrium between these forms can be studied using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

In solution, if the tautomeric interconversion is rapid on the NMR timescale, time-averaged signals will be observed for the C4 and C5 carbons and their attached methyl groups. If the interconversion is slow, distinct signals for each tautomer will be present. The chemical shifts of the imidazole ring carbons and protons are sensitive to the position of the N-H proton.

Table 1: Predicted and Observed ¹H and ¹³C NMR Chemical Shifts for Imidazole Derivatives

| Compound/Tautomer | Nucleus | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm) (Solvent) | Reference |

| Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate | ¹H (H-2) | - | 7.72 (s) | [3] |

| ¹H (CH₃) | - | 2.56 (s) | [3] | |

| ¹³C (C-2) | - | 140.0 | [3] | |

| ¹³C (C-5) | - | 147.6 | [3] | |

| ¹³C (CH₃) | - | 15.2 | [3] | |

| Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate | ¹H (H-2) | - | 7.63 (s) | [3] |

| ¹H (CH₃) | - | 2.58 (s) | [3] | |

| ¹³C (C-2) | - | 140.0 | [3] | |

| ¹³C (C-5) | - | 147.7 | [3] | |

| ¹³C (CH₃) | - | 15.2 | [3] |

Note: The data presented is for structurally similar compounds due to the lack of specific data for 4,5-dimethyl-1H-imidazole-2-carboxylate esters.

Caption: Tautomeric equilibrium in unsymmetrical imidazoles.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a molecule and can unambiguously identify the predominant tautomer in the crystalline form. While crystallographic data for the specific title compounds were not found, data for related imidazole carboxylates is available and provides insight into the expected structural features.

Table 2: Selected Crystallographic Data for Related Imidazole Carboxylate Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Dimethylammonium 5-carboxy-2-(1-oxo-1λ⁵-pyridin-2-yl)-1H-imidazole-4-carboxylate | Monoclinic | P2₁/c | 10.9690 | 17.305 | 8.0160 | 120.901 | [4] |

| Zwitterionic 4-carboxy-2-(1-methylpyridin-1-ium-4-yl)-1H-imidazole-5-carboxylate | Monoclinic | P2₁/n | 5.4407 | 8.634 | 22.317 | 96.327 | [5] |

Note: The data presented is for structurally similar compounds to illustrate typical crystallographic parameters.

Caption: General workflow for X-ray crystallography.

Computational Analysis of Tautomerism

Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers, transition states for their interconversion, and for predicting spectroscopic properties.

For related imidazole derivatives, DFT calculations have been employed to:

-

Determine the relative energies of the tautomers in the gas phase and in different solvents.

-

Calculate the energy barriers for proton transfer.

-

Predict NMR chemical shifts and vibrational frequencies.

Table 3: Calculated Relative Energies of Tautomers for a Model Imidazole System

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Solvent) | Reference |

| Tautomer A | B3LYP/6-31G(d,p) | 0.0 | 0.0 | [6] |

| Tautomer B | B3LYP/6-31G(d,p) | 2.5 - 3.1 | < 1.2 | [6] |

Note: This data is for a 2-phenylimidazolecarbaldehyde system and serves as an illustrative example of the expected energy differences.

Conclusion

The study of tautomerism in dimethyl-imidazole-carboxylate esters is essential for understanding their chemical behavior and biological activity. While specific experimental data for these compounds is limited, this guide provides a framework for their synthesis and characterization based on closely related and well-documented imidazole derivatives. The provided protocols and data tables serve as a valuable starting point for researchers in this field. Further experimental and computational work is encouraged to fully elucidate the properties of these specific and potentially important molecules.

References

- 1. jocpr.com [jocpr.com]

- 2. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 3. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethylammonium 5-carboxy-2-(1-oxo-1λ5-pyridin-2-yl)-1H-imidazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zwitterionic 4-carboxy-2-(1-methylpyridin-1-ium-4-yl)-1H-imidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Solubility and Stability of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally determined quantitative data on the solubility and stability of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is limited. This guide synthesizes available information on the target compound, provides context based on structurally related imidazole derivatives, and outlines standard experimental protocols for determining these crucial physicochemical properties.

Introduction

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a heterocyclic compound featuring a substituted imidazole core. The imidazole ring is a significant scaffold in medicinal chemistry, known for its presence in numerous biologically active molecules. Understanding the solubility and stability of this compound is paramount for its application in drug discovery and development, influencing formulation, storage, and in vivo disposition.

This technical guide provides a summary of the known physicochemical properties of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate and offers detailed, generalized experimental protocols for the systematic evaluation of its solubility and stability.

Physicochemical Properties

Available data for Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is primarily from commercial suppliers.

Table 1: Physicochemical Properties of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.196 g/mol | [1] |

| CAS Number | 35445-32-0 | [1] |

| Appearance | Liquid | [1] |

| Purity | 97% | [1] |

| IUPAC Name | ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate | [1] |

Solubility Profile

Table 2: Anticipated Solubility Profile of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate (Based on Related Compounds)

| Solvent | Expected Solubility | Rationale / Comments |

| Water | Low to Moderate | The ester functionality and dimethylated imidazole ring may limit aqueous solubility. The basic nitrogen atoms of the imidazole ring suggest that solubility will be pH-dependent, increasing in acidic conditions due to salt formation. |

| Methanol, Ethanol | Soluble | Polar protic solvents are likely to be effective due to hydrogen bonding potential. |

| Chloroform, Dichloromethane | Soluble | Halogenated solvents are often good solvents for similar heterocyclic compounds. |

| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents are expected to be suitable. |

| Hexanes, Toluene | Low | Nonpolar solvents are unlikely to be effective. |

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate in various solvents at a specified temperature.

Materials:

-

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate to a vial containing a known volume of the test solvent. The excess solid ensures that equilibrium is reached at saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved compound settle.

-

Centrifuge the samples at a high speed to pellet the remaining solid.

-

-

Quantification:

-

Carefully withdraw an aliquot from the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

-

-

Data Analysis:

-

Calculate the solubility as the mean of at least three independent measurements. The results are typically expressed in mg/mL or µg/mL.

-

Experimental workflow for solubility determination.

Stability Profile

The stability of a drug candidate is a critical attribute that affects its shelf-life, formulation, and safety. Forced degradation studies are employed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the structure of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, the following degradation pathways can be anticipated:

-

Hydrolysis: The ethyl ester moiety is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (1,4-dimethyl-1H-imidazole-5-carboxylic acid) and ethanol.

-

Oxidation: The electron-rich imidazole ring can be susceptible to oxidation.

-

Photodegradation: Exposure to light, particularly UV light, may induce degradation.

-

Thermal Degradation: High temperatures can lead to decomposition.

Table 3: Summary of Forced Degradation Conditions and Potential Degradants

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 N - 1 N HCl, heat (e.g., 60-80 °C) | Ester hydrolysis |

| Basic Hydrolysis | 0.1 N - 1 N NaOH, room temp. or heat | Ester hydrolysis |

| Oxidative Degradation | 3-30% H₂O₂, room temp. or heat | Oxidation of the imidazole ring |

| Thermal Degradation | Dry heat (e.g., 80-105 °C) | General decomposition |

| Photostability | Exposure to light (ICH Q1B guidelines) | Photolytic degradation |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate under various stress conditions and to identify the resulting degradation products.

Materials:

-

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

HPLC-MS system for identification of degradants

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80 °C for a specified time (e.g., 2, 6, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or gently heat for a specified time.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC method. An HPLC-MS method is highly recommended to obtain mass information of the parent compound and any degradation products.

-

-

**Data

References

An In-depth Technical Guide to Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its core physicochemical properties, potential synthetic routes, and illustrative workflows relevant to its synthesis.

Core Compound Properties

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a substituted imidazole, a class of compounds recognized for its broad range of biological activities. The presence of methyl and ethyl carboxylate groups on the imidazole ring makes it a versatile intermediate for the synthesis of more complex molecules.

Quantitative Data Summary

The key quantitative properties of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.196 g/mol | [1] |

| CAS Number | 35445-32-0 | [1] |

| IUPAC Name | ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate | [1] |

Experimental Protocols: Synthesis Methodologies

One common approach for the synthesis of the imidazole core is through cyclocondensation reactions . This class of reactions typically involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an amine. For a substituted imidazole like the topic compound, a multi-component reaction could potentially be designed using appropriate precursors that contain the required methyl and ethyl carboxylate functionalities.

A generalized synthetic workflow can be conceptualized as a multi-step process, which is a common strategy in heterocyclic chemistry. This often involves the initial formation of a less substituted imidazole ring, followed by subsequent functionalization, such as N-methylation and esterification, to arrive at the final product.

Visualized Synthesis Workflow

The following diagram illustrates a generalized, logical workflow for the synthesis of a substituted imidazole carboxylate, highlighting the key stages from starting materials to the final product.

Caption: Generalized workflow for imidazole synthesis.

This guide serves as a foundational resource for professionals engaged in the research and development of novel chemical entities. The provided data and conceptual workflows aim to facilitate a better understanding of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate and its potential applications in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of bioactive molecules derived from Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. This versatile building block, featuring a substituted imidazole core, is a valuable starting material for the development of novel therapeutic agents with potential anticancer and antimicrobial properties. The following sections detail synthetic strategies, experimental protocols, and the biological activities of derived compounds, supported by quantitative data and mechanistic insights.

Introduction

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a heterocyclic compound that serves as a key intermediate in the synthesis of a variety of bioactive molecules. The imidazole scaffold is a well-established pharmacophore found in numerous approved drugs, owing to its ability to engage in various biological interactions. Modifications of the ester and the imidazole ring of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate allow for the generation of diverse chemical libraries for drug discovery programs. Research has highlighted the potential for derivatives of this compound to exhibit significant anticancer and antimicrobial activities.

Synthesis of Bioactive Derivatives

A primary synthetic route for diversifying Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines. This approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

General Synthetic Workflow

The overall process for converting Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate into bioactive amide derivatives can be visualized as a two-step process.

Caption: General workflow for the synthesis of bioactive amides.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

This protocol describes the saponification of the ethyl ester to yield the corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

-

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

-

Ethanol (EtOH) or Methanol (MeOH)

-

10% aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

-

1 N Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate (1 equivalent) in a suitable solvent such as ethanol or methanol (10 volumes).

-

Add 10% aqueous NaOH or KOH solution (2 volumes) to the solution.

-

Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, heat the mixture to 60°C.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the alcohol.

-

Dilute the residue with water (10 volumes) and wash with dichloromethane (2 x 10 volumes) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 3 with 1 N HCl.

-

Extract the product with dichloromethane (2 x 5 volumes).

-

Combine the organic layers and wash successively with water (10 volumes) and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-dimethyl-1H-imidazole-5-carboxylic acid.

-

The crude product can be purified by column chromatography if necessary.

Protocol 2: Synthesis of N-substituted-1,4-dimethyl-1H-imidazole-5-carboxamides via Amide Coupling

This protocol outlines the coupling of the carboxylic acid intermediate with a primary or secondary amine to form the corresponding amide.

Materials:

-

1,4-dimethyl-1H-imidazole-5-carboxylic acid (from Protocol 1)

-

Desired amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 1,4-dimethyl-1H-imidazole-5-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-1,4-dimethyl-1H-imidazole-5-carboxamide.

Biological Activity of Derivatives

Derivatives of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate have shown promise in both anticancer and antimicrobial applications. The biological activity is often dependent on the nature of the substituent introduced, particularly in the amide series.

Anticancer Activity

Several N-substituted imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Citation |

| 5e (Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate) | HeLa (Cervical) | 0.737 ± 0.05 | [1] |

| 5e (Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate) | HT-29 (Colon) | 1.194 ± 0.02 | [1] |

| 61 (N-substituted carbazole imidazolium salt) | HL-60 (Leukemia) | 0.51 | [2] |

| 61 (N-substituted carbazole imidazolium salt) | SMMC-7721 (Hepatocellular) | 2.48 | [2] |

| 61 (N-substituted carbazole imidazolium salt) | MCF-7 (Breast) | 1.89 | [2] |

| 61 (N-substituted carbazole imidazolium salt) | SW480 (Colon) | 1.23 | [2] |

Antimicrobial Activity

N-alkylated imidazole derivatives have shown significant antibacterial activity. The length of the alkyl chain has been identified as a critical factor influencing the antimicrobial potency.

Table 2: Antimicrobial Activity of N-Alkyl Imidazole Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Citation |

| N-alkylimidazoles | Staphylococcus aureus | Varies with alkyl chain length | [3][4] |

| N-alkylimidazoles | Escherichia coli | Varies with alkyl chain length | [3][4] |

| N-alkylimidazoles | Pseudomonas aeruginosa | Varies with alkyl chain length | [3][4] |

| Pyridine-functionalized benzimidazolium salts | Bacillus cereus | 3.91 | [5] |

| Pyridine-functionalized benzimidazolium salts | Bacillus subtilis | 3.91 | [5] |

| Pyridine-functionalized benzimidazolium salts | Staphylococcus aureus | 3.91 | [5] |

| Pyridine-functionalized benzimidazolium salts | Enterococcus faecalis | 3.91 | [5] |

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism

Imidazole-based anticancer agents can modulate various signaling pathways involved in cell growth, proliferation, and apoptosis. One of the key mechanisms involves the inhibition of protein kinases, such as those in the AKT and ERK pathways, which are often dysregulated in cancer.

Caption: Inhibition of AKT and ERK signaling pathways by imidazole derivatives.

Antimicrobial Mechanism

The antimicrobial action of certain imidazole derivatives, particularly antifungal agents, involves the inhibition of lanosterol 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death.

Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.

Conclusion

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a valuable and versatile starting material for the synthesis of novel bioactive compounds. The straightforward modification of its ester functionality provides a robust platform for generating diverse libraries of amides with potential therapeutic applications in oncology and infectious diseases. The provided protocols offer a foundation for researchers to explore the chemical space around this promising scaffold and to develop new and effective therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for advancing these compounds through the drug discovery pipeline.

References

- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives [ouci.dntb.gov.ua]

- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.monash.edu [research.monash.edu]

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate: A Versatile Scaffold in Medicinal Chemistry

Application Notes and Protocols for Researchers in Drug Discovery